molecular formula C27H22S2 B3302315 Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl- CAS No. 915951-88-1

Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-

Cat. No. B3302315
CAS RN: 915951-88-1
M. Wt: 410.6 g/mol
InChI Key: MUORNGJAXRXEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Thiophene, 3,3’-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-]” is a chemical compound with the molecular formula C27H22S2. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Thiophene, 3,3’-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-]” is characterized by a thiophene ring system . The thiophene ring system exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Chemical Reactions Analysis

Diarylperfluorocyclopentenes are a well-characterized class of molecular photoswitches that undergo reversible photocyclization . The efficiency of cycloreversion, in particular, is known to be limited by a competition with excited-state deactivation by internal conversion that is strongly impacted by the electron-withdrawing/donating character of pendant aryl groups .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of thiophene derivatives is largely dependent on their chemical structure and the specific biological target they interact with . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene and its derivatives have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-methyl-3-[5-(2-methyl-5-phenylthiophen-3-yl)cyclopenta-1,4-dien-1-yl]-5-phenylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUORNGJAXRXEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)C3=CCC=C3C4=C(SC(=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731944
Record name 3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-

CAS RN

915951-88-1
Record name 3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Reactant of Route 2
Reactant of Route 2
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Reactant of Route 3
Reactant of Route 3
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Reactant of Route 4
Reactant of Route 4
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Reactant of Route 5
Reactant of Route 5
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-
Reactant of Route 6
Reactant of Route 6
Thiophene, 3,3'-(1,4-cyclopentadiene-1,5-diyl)bis[2-methyl-5-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.